molecular formula C11H19F2NO2 B8331437 3-Cyclohexylamino-2,2-difluoropropionic acid ethyl ester

3-Cyclohexylamino-2,2-difluoropropionic acid ethyl ester

Cat. No. B8331437
M. Wt: 235.27 g/mol
InChI Key: HTKVNPPZURBEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexylamino-2,2-difluoropropionic acid ethyl ester is a useful research compound. Its molecular formula is C11H19F2NO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

ethyl 3-(cyclohexylamino)-2,2-difluoropropanoate

InChI

InChI=1S/C11H19F2NO2/c1-2-16-10(15)11(12,13)8-14-9-6-4-3-5-7-9/h9,14H,2-8H2,1H3

InChI Key

HTKVNPPZURBEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1CCCCC1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 13.7 g (0.21 g-atom) of zinc powder (325 mesh) and 200 mL of anhydrous tetrahydrofuran was added 20 mL (0.156 mole) of chlorotrimethylsilane in one portion. After stirring for 5 minutes, a solution of 20.4 mL (0.156 mole) of ethyl bromodifluoroacetate in 50 mL of tetrahydrofuran was added dropwise at a rate to maintain the internal temperature below 35 degrees. The mixture was stirred for 30 minutes and then cooled to −10 to 0 degrees. A solution of 40 g (0.174 mole) of benzotriazol-1-ylmethyl-cyclohexylamine in 400 mL of tetrahydrofuran was added dropwise at a rate to maintain the internal temperature at −10 to 0 degrees. After 10 minutes, the reaction mixture was warmed to room temperature, stirred for another 3 hours and then cooled to −10 to 0 degrees. The reaction was quenched by the addition of 200 mL of saturated aqueous sodium bicarbonate, added at a rate to maintain the internal temperature at −10 to 0. The mixture was stirred at room temperature for 10 minutes, then filtered through Celite, washing with 200 mL of ether. The filtrate was extracted twice with 200 mL of ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. 200 mL of hexanes-ether (80:20) was added to the residue, the resulting solid was removed by filtration and the filtrated concentrated under reduced pressure. The residue was distilled under vacuum to give 12.9 g of 3-cyclohexylamino-2,2-difluoropropionic acid ethyl ester as a colorless oil. bp. 85-90 degrees at 1 mm Hg.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.7 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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